
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine
Descripción general
Descripción
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine, also known as N-Methyl-2-phenylethylamine, is a compound found in many plants and animals, including humans. It is a monoamine neurotransmitter, which means that it is a chemical messenger that helps neurons to communicate with each other. It has been studied extensively in the fields of neuroscience and pharmacology due to its potential therapeutic and medical applications.
Mecanismo De Acción
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine acts as a monoamine neurotransmitter, which means that it helps neurons to communicate with each other. It binds to monoamine receptors in the brain, which leads to the release of other neurotransmitters, such as dopamine and serotonin. This can lead to an increase in mood, energy, and focus.
Efectos Bioquímicos Y Fisiológicos
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improved mood, energy, and focus. It has also been shown to increase norepinephrine levels, which can lead to increased alertness and energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for laboratory experiments. It also has a relatively low toxicity, which makes it safe to use in laboratory settings. However, one of the main limitations is that it has a short half-life, which can make it difficult to study the effects of long-term exposure.
Direcciones Futuras
The potential applications of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine are vast and there are many possible future directions for research. One potential direction is to further explore the effects of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine on the brain and nervous system. Additionally, further research could be conducted to explore the therapeutic potential of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine for the treatment of depression and other mental health disorders. Further research could also be conducted to explore the use of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine as a performance enhancing drug. Finally, further research could be conducted to explore the potential toxic effects of long-term exposure to N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine.
Aplicaciones Científicas De Investigación
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine has been studied extensively in the fields of neuroscience and pharmacology. It has been used to study the effects of monoamine neurotransmitters on the brain and nervous system. It has also been studied as a potential therapeutic agent for the treatment of depression and other mental health disorders.
Propiedades
IUPAC Name |
N-(1H-indol-6-ylmethyl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-16-9-11-19-17(16)12-15/h1-7,9,11-12,18-19H,8,10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUUFEZQKGWYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



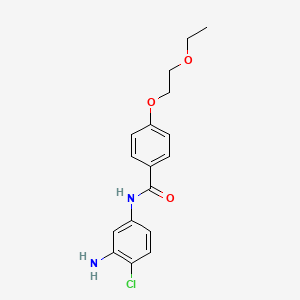
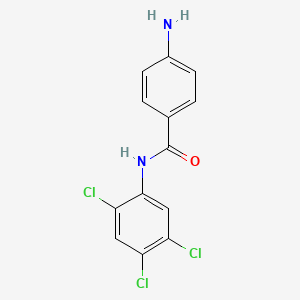


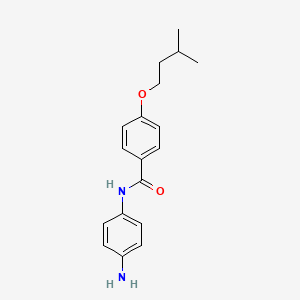
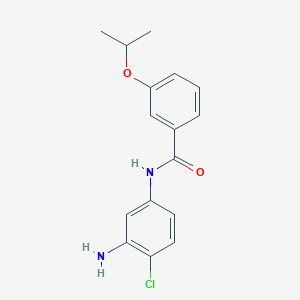
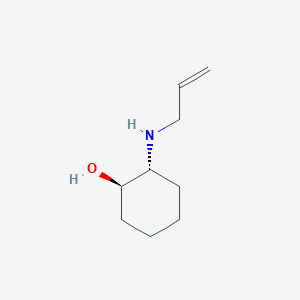


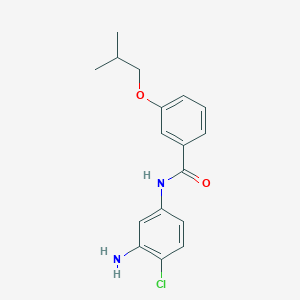
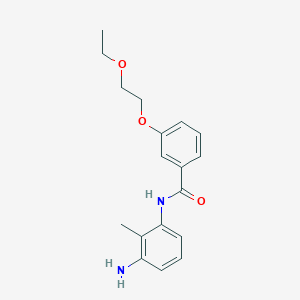
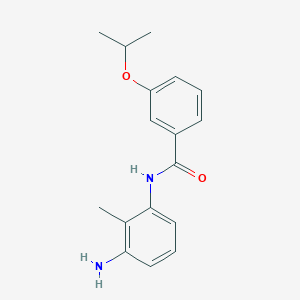

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)